molecular formula C10H15ClF3NO2 B1490450 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one CAS No. 2098136-46-8

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one

Cat. No.: B1490450
CAS No.: 2098136-46-8
M. Wt: 273.68 g/mol
InChI Key: SYZFEXSCKNZLJG-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C10H15ClF3NO2 and its molecular weight is 273.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antiproliferative effects, interactions with cellular mechanisms, and pharmacological implications.

Chemical Structure and Properties

The compound has the following characteristics:

Property Value
Compound Name This compound
CAS Number 2098136-46-8
Molecular Formula C10H15ClF3NO2
Molecular Weight 273.68 g/mol

The presence of a chloro substituent, an ethoxy group, and a trifluoromethyl azetidine moiety contributes to its distinctive chemical properties, which may enhance its biological activity compared to similar compounds lacking these features .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. For example, a related series of azetidinone compounds demonstrated notable in vitro antiproliferative effects against MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM. These compounds were also effective against triple-negative breast cancer cells (MDA-MB-231), indicating their potential as therapeutic agents .

The antiproliferative activity is believed to be linked to the compound's ability to destabilize tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that certain azetidine derivatives can inhibit the polymerization of tubulin in vitro, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 9q from a related study was found to arrest MCF-7 cells in the G2/M phase and induce apoptosis through interactions at the colchicine-binding site on tubulin .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests that modifications to its structure could significantly influence its biological activity. The trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy as an anticancer agent .

Case Study: Anticancer Activity

In a comparative study of various azetidinone derivatives, the structural modifications including the presence of trifluoromethyl and ethoxy groups were correlated with increased cytotoxicity against cancer cell lines. The study emphasized the need for further exploration of these derivatives to optimize their therapeutic potential against resistant cancer strains .

Research Findings

Research has shown that the incorporation of trifluoromethyl groups into azetidine scaffolds can lead to enhanced interactions with biological targets. This has implications for drug design, particularly in creating more potent inhibitors for diseases like cancer .

Properties

IUPAC Name

2-chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-9(6-15,17-4-2)10(12,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZFEXSCKNZLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)(C(F)(F)F)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.